molecular formula C9H13N5 B11039763 N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

Cat. No.: B11039763
M. Wt: 191.23 g/mol
InChI Key: UDAMUGSKIRLLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes .

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combined structure, which allows it to exhibit properties of both imidazole and pyrimidine compounds.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C9H13N5/c1-6-5-7(2)13-9(12-6)14-8-10-3-4-11-8/h5H,3-4H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

UDAMUGSKIRLLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCCN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.